2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a methyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with oxolan intermediates under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrimidine compounds with various functional groups .
Scientific Research Applications
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of a pyrimidine ring and a methyloxolan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(5-methyloxolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-2-3-8(15-6)9-11-5-4-7(12-9)10(13)14/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChI Key |
DNPMPUUKOSJXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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